Lersivirin

Übersicht

Beschreibung

Lersivirin ist ein neuartiger, nicht-nukleosidischer Reverse-Transkriptase-Inhibitor (NNRTI) der zweiten Generation, der zur Behandlung von Humanen Immundefizienzvirus (HIV)-Infektionen entwickelt wurde. Es bindet auf einzigartige Weise an das Enzym Reverse Transkriptase, was zu einem besonderen Resistenzprofil führt . Obwohl seine Entwicklung in klinischen Phase-IIb-Studien gestoppt wurde, hat this compound Potenzial für den Einsatz gegen übertragene, NNRTI-resistente Viren und als Kandidat für eine sequenzielle NNRTI-Therapie gezeigt .

Herstellungsmethoden

Die Synthese von this compound umfasst einen mehrstufigen Prozess. Eine der wichtigsten Syntheserouten umfasst die folgenden Schritte :

Schritt A: Umsetzung von 5-Hydroxyisophthalonitril mit 4-Haloheptan-3,5-dion in Gegenwart einer Base zur Bildung von 5-(2-Oxo-1-propanoylbutoxy)isophthalonitril.

Schritt B: Umsetzung von 5-(2-Oxo-1-propanoylbutoxy)isophthalonitril mit 2-Hydrazinoethanol in Gegenwart einer Säure zur Bildung von this compound.

Die industrielle Produktionsmethode für this compound beinhaltet die Verwendung von 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU) als Base und Acetonitril als Lösungsmittel .

Wissenschaftliche Forschungsanwendungen

Chemie: Die einzigartigen Bindungseigenschaften von Lersivirin machen es zu einer wertvollen Verbindung für die Untersuchung von Enzym-Inhibitor-Wechselwirkungen.

Biologie: Es wurde in der Forschung verwendet, um die Mechanismen der HIV-Resistenz zu verstehen und neue therapeutische Strategien zu entwickeln

Medizin: This compound hat eine potente antiretrovirale Aktivität gegen Wildtyp- und klinisch relevante, NNRTI-resistente HIV-Stämme gezeigt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an das Enzym Reverse Transkriptase von HIV bindet, seine Aktivität hemmt und die Replikation des Virus verhindert . Die Bindung von this compound an das Enzym induziert Konformationsänderungen, die die Funktion des Enzyms stören. Dieser einzigartige Bindungsmechanismus führt zu einem besonderen Resistenzprofil im Vergleich zu anderen NNRTIs .

Wirkmechanismus

Target of Action

Lersivirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent antiretroviral activity against wild-type human immunodeficiency virus (HIV) and clinically relevant NNRTI-resistant strains . The primary target of Lersivirine is the reverse transcriptase (RT) enzyme of HIV-1 .

Mode of Action

Lersivirine binds to the RT enzyme in a unique way, resulting in a unique resistance profile . This binding inhibits the RT enzyme, which controls the replication of the genetic material of HIV . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .

Biochemical Pathways

Lersivirine is metabolized primarily by UDP glucuronosyltransferase- and cytochrome P450-dependent pathways . It is cleared by uridine diphosphate glucuronosyltransferase (UGT) 2B7-mediated glucuronidation . In addition, it is also a weak inducer of the CYP3A4 enzyme .

Pharmacokinetics

Lersivirine is metabolized by glucuronidation via UGT2B7 and by cytochrome P450 3A4 (CYP3A4) . It is also a weak inducer of the CYP3A4 enzyme . The majority of Lersivirine is excreted in urine (approximately 80%), with the remainder excreted in the feces (approximately 20%) . Lersivirine is extensively metabolized, with 22 metabolites being identified .

Result of Action

The inhibition of the RT enzyme by Lersivirine prevents the replication of HIV, thereby reducing the viral load in the body . This can lead to a decrease in the symptoms of HIV and a delay in the progression of the disease.

Action Environment

Lersivirine shows comparable activity across a range of viruses representing subtypes A to H . The activity of Lersivirine against ETR-resistant viruses reflects significant differences in the resistance profiles of Lersivirine and ETR, consistent with the unique binding of Lersivirine in the NNRTI binding pocket . This suggests that the efficacy of Lersivirine may be influenced by the specific subtype of HIV present, as well as the presence of any resistance mutations.

Biochemische Analyse

Biochemical Properties

Lersivirine plays a crucial role in inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is responsible for the replication of the viral genetic material. Lersivirine binds to the reverse transcriptase enzyme at a site distinct from the active site, causing a conformational change that inhibits the enzyme’s activity. This interaction prevents the synthesis of viral DNA from RNA, thereby halting the replication of the virus. Lersivirine interacts with various biomolecules, including the reverse transcriptase enzyme and other proteins involved in the viral replication process .

Cellular Effects

Lersivirine has significant effects on various types of cells and cellular processes. In HIV-infected cells, it inhibits the replication of the virus, leading to a reduction in viral load. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Lersivirine’s impact on cell signaling pathways includes the disruption of viral replication signals, which in turn affects the expression of genes involved in the viral life cycle. Additionally, Lersivirine influences cellular metabolism by altering the energy requirements of infected cells, leading to a decrease in viral replication .

Molecular Mechanism

The molecular mechanism of Lersivirine involves its binding to the reverse transcriptase enzyme of HIV-1. This binding occurs at a site distinct from the enzyme’s active site, known as the allosteric site. By binding to this site, Lersivirine induces a conformational change in the enzyme, rendering it inactive. This inhibition prevents the enzyme from synthesizing viral DNA from RNA, effectively halting the replication of the virus. Lersivirine’s unique binding interactions with the reverse transcriptase enzyme contribute to its potent antiretroviral activity and resistance profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lersivirine have been observed to change over time. Studies have shown that Lersivirine remains stable under various conditions, with minimal degradation over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of viral replication and a reduction in viral load over time. The stability and long-term efficacy of Lersivirine make it a promising candidate for long-term antiretroviral therapy .

Dosage Effects in Animal Models

The effects of Lersivirine vary with different dosages in animal models. Studies have shown that at lower doses, Lersivirine effectively inhibits viral replication without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatocellular hypertrophy and thyroid gland follicular cell hypertrophy in rodents and dogs. These effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

Lersivirine is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and uridine diphosphate glucuronosyltransferase (UGT) 2B7. These metabolic pathways involve the oxidation and glucuronidation of Lersivirine, leading to its clearance from the body. The involvement of these enzymes in the metabolism of Lersivirine affects its pharmacokinetics and overall efficacy. Understanding these metabolic pathways is crucial for optimizing the dosage and minimizing potential drug interactions .

Transport and Distribution

Lersivirine is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. Lersivirine’s distribution within the body affects its localization and accumulation in target tissues, influencing its overall efficacy. The transport and distribution of Lersivirine are important factors in determining its therapeutic potential and optimizing its use in clinical settings .

Subcellular Localization

The subcellular localization of Lersivirine plays a significant role in its activity and function. Lersivirine is primarily localized in the cytoplasm, where it interacts with the reverse transcriptase enzyme of HIV-1. This localization is facilitated by specific targeting signals and post-translational modifications that direct Lersivirine to the appropriate cellular compartments. The subcellular localization of Lersivirine is crucial for its effective inhibition of viral replication and overall antiretroviral activity .

Vorbereitungsmethoden

The synthesis of lersivirine involves a multi-step process. One of the key synthetic routes includes the following steps :

Step A: Reacting 5-hydroxyisophthalonitrile with 4-haloheptane-3,5-dione in the presence of a base to form 5-(2-oxo-1-propanoylbutoxy)isophthalonitrile.

Step B: Reacting 5-(2-oxo-1-propanoylbutoxy)isophthalonitrile with 2-hydrazinoethanol in the presence of an acid to form lersivirine.

The industrial production method for lersivirine involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as a solvent .

Analyse Chemischer Reaktionen

Lersivirin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Pyrazolring

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Lersivirin gehört zur Klasse der NNRTIs, die auch andere Verbindungen wie diese umfasst:

- Nevirapin

- Delavirdin

- Efavirenz

- Etravirin

Im Vergleich zu diesen Verbindungen hat this compound einen einzigartigen Bindungsmechanismus und ein Resistenzprofil, was es zu einem wertvollen Kandidaten für die Behandlung von NNRTI-resistenten HIV-Stämmen macht . Seine besonderen Eigenschaften und das Potenzial für eine sequenzielle Therapie unterstreichen seine Einzigartigkeit unter den NNRTIs .

Eigenschaften

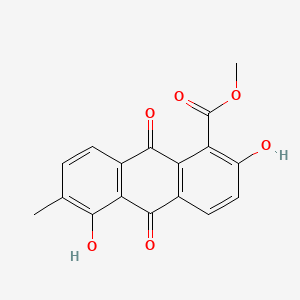

IUPAC Name |

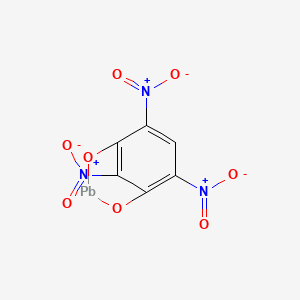

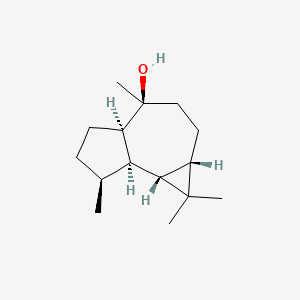

5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPUZZJBAHRIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057881 | |

| Record name | Lersivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473921-12-9 | |

| Record name | Lersivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lersivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lersivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LERSIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)

![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)